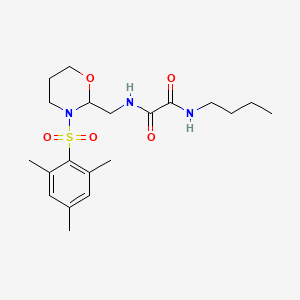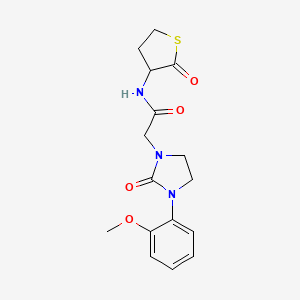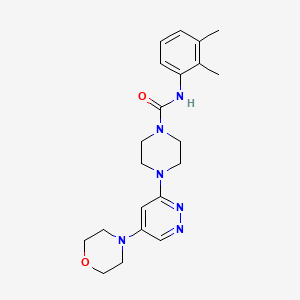
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a 4-fluorophenyl group and a methoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the fluorophenyl group, and the methoxybenzamide group. The fluorine atom on the phenyl ring would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom and the methoxy group in this compound could influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research demonstrates the synthesis and antimicrobial screening of derivatives related to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide. These compounds exhibit significant in vitro antibacterial and antifungal activities, suggesting their potential as therapeutic agents for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another study highlighted the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs, where the presence of a fluorine atom enhanced antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Receptor Binding Activities
A series of 4-thiazolidinone derivatives were designed and evaluated as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This suggests the role of the benzodiazepine receptor in the pharmacological properties of these compounds, indicating potential applications in treating convulsions (Faizi et al., 2017).
Radioligand and Imaging Applications
Studies have focused on the development of novel radioligands for positron emission tomography (PET) imaging. Compounds similar to this compound have been synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) and serotonin 5-HT1A receptors, demonstrating their utility in brain imaging and exploring neurotransmission pathways (Fujinaga et al., 2012; Plenevaux et al., 2000).
Anticancer Activity
Novel derivatives have been synthesized and evaluated for antitumor activity, with some compounds showing high efficacy against specific cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Liu et al., 2008).
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area (for example, as a potential drug), then future research could focus on optimizing its activity, studying its mechanism of action, and assessing its safety and efficacy .
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-13(5-9-16)18(22)20-11-15-10-17(24-21-15)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJDZJQXTVQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)
![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)



![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)
